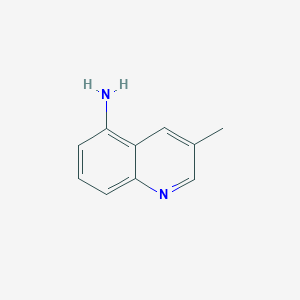

3-Methylquinolin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDZRMIOPJNBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profile and Mechanistic Investigations of 3 Methylquinolin 5 Amine

Nucleophilic Reactions Involving the Amine Moiety of 3-Methylquinolin-5-amine

The primary amino group at the C5 position of the quinoline (B57606) ring is a key site for nucleophilic reactions. Its reactivity allows for the introduction of various substituents and the construction of more complex molecular architectures.

Acylation and Alkylation Reactions at the Amino Group

The amino group of this compound readily undergoes acylation and alkylation. Acylation, typically carried out with acyl chlorides or anhydrides, serves as a common method for protecting the amine functionality during multi-step syntheses. researchgate.net For instance, iodine has been shown to be an effective catalyst for the N-acylation of amines using acetyl chloride under solvent-free conditions at room temperature. researchgate.net This method is noted for its mild conditions, high selectivity, and good yields. researchgate.net

Alkylation reactions introduce alkyl groups onto the nitrogen atom. These reactions can be achieved using various alkylating agents. For example, N-alkylation of secondary amines with alkyl halides can be facilitated by bases like Hünig's base (diisopropylethylamine), which, due to its steric hindrance, acts as a non-nucleophilic base. heteroletters.org Reductive amination is another alternative for N-alkylation. heteroletters.org

Condensation and Cyclization Reactions Yielding Fused Heterocycles

The amine functionality of this compound is a pivotal reactive site for condensation reactions that lead to the formation of fused heterocyclic systems. researchgate.netebsco.com These reactions typically involve the combination of the amine with a carbonyl-containing compound, followed by an intramolecular cyclization to construct a new ring fused to the quinoline core. ebsco.comekb.eg

For example, condensation reactions with 1,3-dicarbonyl compounds can lead to the formation of new heterocyclic rings. researchgate.net Similarly, reactions with α,β-unsaturated ketones can also result in cyclization. nih.gov The synthesis of fused nitrogen heterocycles often involves cascade reactions, where an initial condensation is followed by one or more cyclization steps. scholaris.ca For instance, the reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with cyanoacetic acid hydrazide unexpectedly yields 3-amino-4-chloro-1H-pyrazolo[4,3-c]quinoline. researchgate.net Furthermore, iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines provides a metal-free route to imidazo[1,5-a]quinolines. rsc.org

Reactions with Nitrogen Nucleophiles and Regioselectivity Considerations

The reaction of quinoline derivatives with nitrogen nucleophiles is a common strategy for introducing nitrogen-containing substituents. The regioselectivity of these reactions is influenced by the substitution pattern of the quinoline ring. For instance, in nucleophilic aromatic substitution reactions on quinoline systems, the position of substitution is directed by the electronic effects of the existing substituents and the nitrogen atom in the heterocycle.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the quinoline ring is a fundamental process for introducing substituents onto the carbocyclic portion of the molecule. total-synthesis.commasterorganicchemistry.com The reactivity and regioselectivity of these substitutions are governed by the directing effects of the fused pyridine (B92270) ring and any existing substituents. total-synthesis.commnstate.edu The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene (B151609). mnstate.edu

Oxidative Transformations of this compound

Oxidative reactions of this compound can lead to a variety of products, depending on the oxidant and reaction conditions. These transformations can involve the amine group, the methyl group, or the quinoline ring itself.

Carbon-Nitrogen Bond Formation via Oxidative Condensation

Oxidative condensation provides a direct method for forming carbon-nitrogen bonds. mdpi.com This can occur through the reaction of two amine molecules or an amine with another suitable partner. For example, the oxidative condensation of two molecules of an 8-alkyl-2-methylquinolin-5-amine can lead to symmetrical phenazine (B1670421) derivatives. mdpi.com Another route involves the oxidative condensation between an electron-rich amine and a quinolin-5-amine derivative. mdpi.com A direct method for synthesizing heteroaryl-substituted 1,3,5-triazines involves an iodine-mediated cascade aerobic C(sp³)–H oxidative amination of methyl-azaarenes, followed by condensation and cyclization with an amidine. researchgate.net

Table 1: Summary of Reactivity of this compound

| Reaction Type | Section | Reagents/Conditions | Product Type |

|---|---|---|---|

| Acylation | 3.1.1 | Acyl chlorides, Anhydrides, Iodine (cat.) researchgate.net | N-Acyl quinolinamines |

| Alkylation | 3.1.1 | Alkyl halides, Hünig's base heteroletters.org | N-Alkyl quinolinamines |

| Condensation/Cyclization | 3.1.2 | 1,3-Dicarbonyls researchgate.net, α,β-Unsaturated ketones nih.gov | Fused heterocycles |

| Electrophilic Aromatic Substitution | 3.2 | Halogens, Nitrating agents, etc. rsc.org | Substituted quinolines |

| Oxidative Condensation | 3.3.1 | Oxidizing agents, Other amines mdpi.com | Phenazines, Triazines mdpi.comresearchgate.net |

Functional Group Interconversions and Strategic Derivatization of this compound

The chemical reactivity of this compound is largely dictated by the primary aromatic amine at the C-5 position and the quinoline ring system itself. The amine group is a versatile handle for a wide array of functional group interconversions (FGIs) and derivatization strategies. scribd.com These transformations are crucial for synthesizing more complex molecules, often with tailored electronic, physical, or biological properties. nih.govorganic-chemistry.org

The primary amino group (-NH₂) is nucleophilic and can readily react with various electrophiles. Standard transformations include acylation, sulfonylation, alkylation, and diazotization. Acylation with acid chlorides or anhydrides yields the corresponding amides. This conversion is often strategically employed to modulate the directing effect of the amino group in electrophilic substitution reactions or to alter the compound's biological activity. nih.gov Similarly, reaction with sulfonyl chlorides produces sulfonamides.

Derivatization is a key strategy in medicinal chemistry to improve properties such as solubility, which can be a critical issue for quinoline-based compounds. nih.gov For instance, studies on related aminoquinolines have shown that introducing specific substituents can positively impact aqueous solubility at physiological pH. nih.gov The amino group can be alkylated to form secondary or tertiary amines, or it can participate in condensation reactions, such as the Skraup reaction with glycerol (B35011), to form larger heterocyclic systems like phenanthrolines. lookchem.com

Another significant FGI is the diazotization of the amino group using nitrous acid, which forms a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups at the C-5 position.

The following table summarizes common derivatization reactions starting from the amino group of this compound.

| Reaction Type | Reagent(s) | Product Functional Group | Significance |

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide (-NHCOR) | Modulation of electronic properties, synthesis of bioactive molecules. nih.gov |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl) | Sulfonamide (-NHSO₂R) | Synthesis of potential therapeutic agents. |

| Alkylation | Alkyl halide (RX) | Secondary/Tertiary Amine (-NHR, -NR₂) | Modification of basicity and lipophilicity. nih.gov |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine (-NHR, -NR₂) | Controlled N-alkylation. |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl 2. CuX (X=Cl, Br, CN) | Halide, Nitrile (-Cl, -Br, -CN) | Introduction of a wide range of functional groups. |

| Condensation | Glycerol, Oxidizing Agent (Skraup reaction) | Fused polycyclic systems (e.g., phenanthrolines) | Construction of complex heterocyclic scaffolds. lookchem.com |

Studies on Regioselectivity and Stereoselectivity in Transformations

Research on related 8-substituted quinolines has provided significant insights into controlling regioselectivity. For example, metal-free, regioselective C-H halogenation of N-acyl derivatives of 8-aminoquinoline (B160924) occurs specifically at the C-5 position. nih.gov By converting the amino group into an amide, its activating and directing influence can be precisely controlled. nih.gov For this compound, converting the C-5 amino group to an amide (e.g., N-(3-methylquinolin-5-yl)acetamide) would likely direct electrophilic attack to the C-6 or C-8 positions, with the specific outcome influenced by steric hindrance and the nature of the electrophile.

Furthermore, C-H activation strategies, often catalyzed by transition metals like palladium, offer modern pathways for highly regioselective functionalization of the quinoline core. mdpi.com For instance, the use of quinoline N-oxides can direct arylation specifically to the C-2 position. mdpi.com Such strategies could potentially be applied to derivatives of this compound to achieve functionalization at positions that are otherwise difficult to access.

The table below outlines the expected regioselectivity for electrophilic substitution on the this compound scaffold.

| Reaction | Directing Groups | Predicted Major Product(s) (Position of Substitution) | Rationale |

| Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) | -NH₂ (strong activator, ortho/para director) at C-5-CH₃ (weak activator, ortho/para director) at C-3 | C-6, C-8 | The powerful activating and directing effect of the amino group at C-5 dominates, directing incoming electrophiles to the available ortho (C-6) and para (C-8) positions. |

| Electrophilic Substitution on N-acylated derivative | -NHCOR (moderate activator, ortho/para director) at C-5 | C-6, C-8 | The N-acyl group still directs ortho/para, but its reduced activating strength can provide better control and prevent polysubstitution. nih.gov |

| C-H Activation via N-Oxide | N-oxide | C-2 | Palladium-catalyzed reactions of quinoline N-oxides are known to proceed with high regioselectivity at the C-2 position. mdpi.com |

There is currently a limited body of research focused specifically on the stereoselectivity of reactions involving this compound. Stereoselectivity becomes a factor when a reaction creates a new chiral center. For this to occur, reactions would typically involve the addition to the heterocyclic ring or derivatization of a prochiral substituent, but specific studies documenting stereoselective outcomes for this particular compound are not prominent in the reviewed literature.

Spectroscopic Characterization Techniques in Research on 3 Methylquinolin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). slideshare.net

One-dimensional NMR provides fundamental information about the number and type of hydrogen and carbon atoms in a molecule. slideshare.net In the study of quinoline (B57606) derivatives, ¹H NMR spectra reveal the chemical shifts, integration, and coupling patterns of protons, while ¹³C NMR spectra identify the chemical shifts of each unique carbon atom. tsijournals.com

For a related compound, 8-isopropyl-2-methylquinolin-5-amine, the ¹H NMR spectrum in CDCl₃ showed proton signals for the methyl group at δ 2.69 ppm (singlet, 3H) and the amino group (NH₂) as a broad singlet at δ 3.92 ppm (2H). Aromatic protons appeared as doublets at δ 6.68, 7.13, 7.33, and 7.96 ppm. mdpi.com The corresponding ¹³C NMR spectrum displayed signals for the methyl carbon at δ 25.5 ppm and aromatic carbons between δ 109.5 and 157.2 ppm. mdpi.com While this data is for a structural analog, it illustrates the type of information obtained. Specific data for 3-Methylquinolin-5-amine would follow a similar pattern, with characteristic shifts for the methyl group and the protons and carbons of the quinoline ring system.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Quinolin-5-amine Derivative (8-isopropyl-2-methylquinolin-5-amine)

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ (on quinoline ring) | 2.69 (s) | 25.5 |

| NH₂ | 3.92 (bs) | - |

| Aromatic CH | 6.68 (d), 7.13 (d), 7.33 (d), 7.96 (d) | 109.5, 117.0, 119.9, 125.3, 129.7 |

| Aromatic C (quaternary) | - | 137.4, 139.8, 146.1, 157.2 |

| Isopropyl CH | 4.25 (septet) | 26.6 |

| Isopropyl CH₃ | 1.32 (d) | 23.7 |

Data sourced from a study on 8-isopropyl-2-methylquinolin-5-amine. mdpi.com (s=singlet, d=doublet, bs=broad singlet, septet=septet)

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms within a molecule. igi-global.comescholarship.org

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C), definitively assigning protons to their attached carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) maps long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is crucial for piecing together the molecular skeleton, especially in identifying connections across quaternary carbons and heteroatoms. nih.gov

For complex heterocyclic systems like this compound, HMBC is particularly powerful for confirming the position of the methyl and amine substituents on the quinoline framework by observing correlations between the methyl protons and adjacent quinoline carbons, and between the aromatic protons and neighboring carbons. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites specific bond vibrations. studymind.co.uksavemyexams.com For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

The primary amine (NH₂) group is identified by a set of characteristic stretches in the 3300-3500 cm⁻¹ region. libretexts.org Typically, primary amines show two bands in this area corresponding to symmetric and asymmetric N-H stretching vibrations. uobabylon.edu.iq A related compound, 8-(tert-Butyl)-2-methylquinolin-5-amine, showed N-H stretching bands at 3363 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations within the quinoline aromatic ring system typically appear in the 1500-1650 cm⁻¹ region. mdpi.comnih.gov

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Methyl (C-H) | Stretch | 2850 - 2960 |

| Aromatic Ring (C=C, C=N) | Stretch | 1500 - 1650 |

Data compiled from typical functional group absorption ranges. mdpi.comlibretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used. rsc.org For instance, in the characterization of a similar compound, 2-azido-3-methylquinoline N-oxide, HRMS was used to confirm the molecular formula by matching the calculated mass for the sodiated molecule [M+Na]⁺ (223.0590) with the experimentally found mass (223.0594). rsc.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. Analysis of the fragmentation pattern can further support structural assignments.

X-ray Diffraction for Definitive Solid-State Structure Determination

When a compound can be grown as a suitable single crystal, X-ray diffraction provides the most definitive structural evidence. iucr.orgresearchgate.net This technique maps the electron density within the crystal, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. iucr.org For complex heterocyclic molecules, X-ray crystallography confirms the substitution pattern and reveals details about the planarity of the ring system and intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.netmdpi.com While specific crystal structure data for this compound was not found, studies on similar quinoline derivatives demonstrate its utility. For example, the crystal structure of a quinoline carboxamide derivative confirmed the non-planar nature of the quinoline ring and the geometry of its substituents. iucr.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. researchgate.net The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula (C₁₀H₁₀N₂ for this compound). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. nih.gov For example, the analysis of a related dinaphthonaphthyridine derivative showed found values (C, 87.61%; H, 4.90%; N, 7.51%) that were in excellent agreement with the calculated values (C, 87.67%; H, 4.85%; N, 7.48%). nih.gov

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₀N₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 75.92 |

| Hydrogen (H) | 1.008 | 10 | 10.08 | 6.38 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 17.71 |

| Total | | | 158.204 | 100.00 |

Theoretical and Computational Studies on 3 Methylquinolin 5 Amine

Reactivity and Reaction Mechanism Predictions

Elucidation of Reaction Pathways and Characterization of Transition States

The study of reaction pathways and the characterization of transition states are crucial for understanding the chemical reactivity of 3-Methylquinolin-5-amine. Computational methods, particularly density functional theory (DFT), are powerful tools for exploring these aspects. researchgate.netacs.orgnih.gov These methods allow for the mapping of potential energy surfaces, identifying intermediate structures, and calculating the energy barriers associated with different reaction routes. acs.org

For quinoline (B57606) derivatives, research has shown that reaction mechanisms can be complex, involving multiple steps and potential intermediates. nih.gov For instance, in reactions involving nucleophilic attack, the initial addition of a nucleophile to the quinoline ring can lead to the formation of a sigma-complex intermediate. nih.gov The stability of this intermediate and the energy of the transition state leading to it are key factors in determining the reaction's feasibility and outcome. researchgate.net

Theoretical studies on similar heterocyclic systems have successfully elucidated whether a reaction proceeds through a stepwise or concerted mechanism by calculating the energies of transition states and intermediates. researchgate.net For example, in the synthesis of N-benzoyl urea (B33335) derivatives, DFT calculations were used to investigate the reaction between N-benzoylcarbamates and amines, providing insights into the preferred reaction pathway. researchgate.net Similarly, the Artificial Force-Induced Reaction (AFIR) method can systematically explore reaction pathways and locate transition states without prior assumptions, which is particularly useful for complex reactions with multiple potential outcomes. acs.org

In the context of this compound, such computational approaches could be employed to predict how the methyl and amine groups influence the reactivity of the quinoline core. For example, in an oxidative condensation reaction, the amine group's electron-donating nature would likely direct the reaction pathway. mdpi.com The characterization of transition states would involve identifying the geometry of the highest energy point along the reaction coordinate and calculating its energy relative to the reactants and products. nih.govfrontiersin.org This information is vital for predicting reaction rates and understanding the selectivity of different reaction pathways. researchgate.netnih.gov

Charge Density Calculations for Understanding Nucleophilic Attack

Charge density calculations are a fundamental computational tool for predicting the sites of nucleophilic attack on a molecule. nih.govresearchgate.net By determining the distribution of electron density, one can identify electron-deficient regions that are susceptible to attack by nucleophiles. harvard.edu For aromatic compounds like this compound, understanding the charge distribution within the quinoline ring system is key to predicting its reactivity.

The presence of the nitrogen atom in the quinoline ring and the electron-donating amine group at the 5-position, along with the methyl group at the 3-position, significantly influences the electron distribution. mdpi.comharvard.edu DFT calculations can be used to compute various parameters related to charge density, such as Mulliken atomic charges and molecular electrostatic potential (MEP) maps. nih.govrsc.org

Mulliken atomic charges provide a quantitative measure of the partial charge on each atom in the molecule. nih.gov Atoms with a more positive charge are generally more electrophilic and thus more likely to be attacked by a nucleophile. nih.gov MEP maps offer a visual representation of the charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas, and regions of positive potential (blue) indicate electron-deficient areas that are favorable for nucleophilic attack. rsc.org

In quinoline derivatives, nucleophilic attack is a common reaction type. nih.gov For instance, in the direct amination of nitroquinolines, the nucleophilic displacement of a hydrogen atom is a key step. nih.gov Charge density calculations can help rationalize the observed regioselectivity of such reactions. researchgate.net For this compound, these calculations would likely show that the positions ortho and para to the electron-withdrawing nitrogen atom are more electron-deficient and therefore more susceptible to nucleophilic attack, although this is modulated by the presence of the activating amino and methyl groups. harvard.edu

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are indispensable tools for analyzing the conformational landscape of flexible molecules like this compound. ijpsr.commun.ca Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com The conformation of a molecule can significantly impact its physical, chemical, and biological properties. mun.ca

The primary objective of conformational analysis is to identify the low-energy conformations, or conformers, that a molecule is most likely to adopt. mun.ca This is crucial in fields like drug design, as the binding affinity of a drug to its target receptor is highly dependent on its conformation. mun.canih.gov For this compound, understanding its preferred conformation(s) can provide insights into its interactions with other molecules.

Various computational methods are employed for conformational analysis. ijpsr.com Molecular dynamics (MD) simulations, for example, simulate the movement of atoms in a molecule over time, allowing for the exploration of different conformational states. mun.caresearchgate.net By analyzing the trajectory of an MD simulation, one can identify the most frequently occurring and therefore most stable conformations. researchgate.net Another approach is to perform systematic or stochastic conformational searches, often followed by energy minimization of the resulting structures to find local and global energy minima on the potential energy surface. nih.gov

The presence of the methyl and amine groups on the quinoline ring of this compound introduces some degree of flexibility. While the quinoline core itself is rigid, the orientation of the amine group's hydrogen atoms and the rotation of the methyl group can be explored through conformational analysis. bigchem.eu These studies can reveal intramolecular interactions, such as hydrogen bonds, that may stabilize certain conformations. bigchem.eu The results of such analyses, often visualized as Ramachandran-like plots or by clustering similar structures, provide a detailed picture of the molecule's conformational preferences. researchgate.net

Prediction of Non-linear Optical (NLO) Properties

Theoretical calculations have become a powerful tool for predicting the non-linear optical (NLO) properties of organic molecules. researchgate.net Materials with significant NLO properties are of great interest for applications in optoelectronics, including signal processing and optical communications. researchgate.nettcichemicals.com Quinoline derivatives have been identified as a promising class of materials for NLO applications due to their electronic characteristics. researchgate.netresearchgate.net

The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its polarizability (α) and hyperpolarizability (β). researchgate.netmdpi.com Computational methods, particularly those based on density functional theory (DFT), are widely used to calculate these properties. researchgate.netmdpi.com By using appropriate levels of theory and basis sets, such as B3LYP with the 6-311G(d,p) basis set, it is possible to obtain reliable predictions of NLO behavior. mdpi.comjmaterenvironsci.com

The key to designing effective NLO molecules often lies in creating a system with a significant charge transfer character, typically by incorporating electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net In this compound, the quinoline ring acts as the π-system, while the amine group at the 5-position is a strong electron donor. The methyl group at the 3-position can also contribute to the electronic properties.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important for understanding the electronic transitions that give rise to NLO properties. rsc.orgresearchgate.net A small HOMO-LUMO energy gap is often associated with a larger hyperpolarizability and thus a stronger NLO response. researchgate.net Theoretical studies on similar quinoline-based systems have shown that the strategic placement of donor and acceptor groups can significantly enhance the first molecular hyperpolarizability (β). researchgate.netresearchgate.net Therefore, computational modeling can be used to predict the NLO potential of this compound and guide the design of new, more efficient NLO materials based on its structure. mdpi.com

In Silico Descriptors for Structure-Reactivity Relationships

In silico descriptors are numerical values derived from the molecular structure that are used to predict the physicochemical and biological properties of a compound. semanticscholar.org These descriptors are fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate a molecule's structure with its activity or properties. mdpi.comnih.gov For this compound, various in silico descriptors can be calculated to understand its structure-reactivity relationships. nih.govresearchgate.net

Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule occupied by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. numberanalytics.com It is a valuable predictor of a molecule's ability to permeate cell membranes and is widely used in drug design to estimate oral bioavailability and blood-brain barrier penetration. numberanalytics.comreddit.com

TPSA is typically calculated from the 2D structure of a molecule by summing the surface contributions of polar fragments, making it a computationally efficient descriptor. numberanalytics.com A higher TPSA value generally corresponds to lower membrane permeability. researchgate.net For this compound, the nitrogen atom in the quinoline ring and the nitrogen atom of the amine group, along with its attached hydrogens, would contribute to the TPSA value. The calculated TPSA can provide insights into the molecule's potential interactions with biological systems and its transport properties. semanticscholar.orgmdpi.com

Hydrogen Bond Acceptor and Donor Counts

Hydrogen bond acceptor and donor counts are simple yet powerful descriptors that quantify a molecule's potential to form hydrogen bonds. chemaxon.comchemrxiv.org These counts are crucial for understanding a molecule's solubility, permeability, and its ability to bind to biological targets. chemrxiv.org

A hydrogen bond donor is typically a hydrogen atom attached to an electronegative atom like oxygen or nitrogen. chemrxiv.org A hydrogen bond acceptor is an electronegative atom with a lone pair of electrons, such as oxygen or nitrogen. chemaxon.com

For this compound, the amine group (-NH2) at the 5-position contains two hydrogen atoms that can act as hydrogen bond donors. The nitrogen atom of the amine group and the nitrogen atom within the quinoline ring can both act as hydrogen bond acceptors. nih.govaablocks.comaablocks.com The specific counts for hydrogen bond donors and acceptors are important parameters in many rule-based filters for drug-likeness, such as Lipinski's Rule of Five, which helps to assess the potential of a compound to be an orally active drug. chemrxiv.org

Rotatable Bond Analysis

The concept of rotatable bonds is a key consideration in computational chemistry and medicinal chemistry, particularly in the prediction of the oral bioavailability of a drug candidate. A rotatable bond is generally defined as any single non-ring bond, bound to a non-hydrogen atom. rsc.org Bonds such as C-C, C-O, and C-N single bonds are typical examples. However, amide C-N bonds are often excluded from this count due to their significant barrier to rotation. rsc.org The number of rotatable bonds in a molecule influences its conformational flexibility. vulcanchem.com A molecule with many rotatable bonds can adopt a large number of conformations, which can be entropically unfavorable when it needs to bind to a specific receptor site. rsc.org

In the structure of this compound, the key rotatable bonds are those that allow for the reorientation of its substituent groups. Specifically, these are the bond connecting the amino group to the quinoline ring and the bond of the methyl group. The rotation around the C-N bond of the amino group allows for different spatial arrangements of the amine hydrogens relative to the quinoline core. Similarly, the methyl group can rotate freely around its C-C bond.

The number of rotatable bonds is a crucial parameter in drug design guidelines, such as Veber's rules, which suggest that a compound is more likely to have good oral bioavailability if it has 10 or fewer rotatable bonds and a polar surface area of 140 Ų or less. acs.org The limited number of rotatable bonds in this compound suggests a relatively rigid structure, which can be advantageous in designing compounds with specific binding properties.

| Bond Type | Number of Rotatable Bonds | Significance |

| C-N (amine) | 1 | Influences the orientation of the amino group and its hydrogen bonding potential. |

| C-C (methyl) | 1 | Allows for free rotation of the methyl group. |

| Total | 2 | Indicates low conformational flexibility, which can be favorable for drug-receptor interactions. |

| Veber's Rule Guideline | ≤ 10 | The compound adheres to this aspect of the guideline for oral bioavailability. acs.org |

Non Biological Research Applications and Material Science Potential of 3 Methylquinolin 5 Amine

3-Methylquinolin-5-amine as a Versatile Synthetic Building Block

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of complex chemical structures. Its inherent chemical properties, including the presence of a reactive primary amine and a quinoline (B57606) core, make it a valuable precursor for creating advanced heterocyclic systems and for the construction of diverse chemical libraries.

Precursor to Advanced Heterocyclic Systems (e.g., Phenazines, Pyrazoles)

The structure of this compound is well-suited for the synthesis of larger, more complex heterocyclic compounds like phenazines and pyrazoles. Phenazines, which are noted for their wide range of biological activities, can be synthesized through oxidative condensation reactions. For instance, symmetrical phenazines can be formed by the oxidative condensation of two identical molecules, such as an 8-alkyl-2-methylquinolin-5-amine, using an oxidizing agent like silver carbonate on celite. mdpi.com The synthesis of unsymmetrical phenazines involves the condensation of two different amine molecules, which can be a more complex process due to differing reaction rates. mdpi.com

The amino group on the this compound provides a reactive site for cyclization reactions to form pyrazole (B372694) rings. Pyrazoles are another important class of heterocyclic compounds with diverse applications. The synthesis of 5-aminopyrazoles, for example, can be achieved through the reaction of β-ketonitriles with hydrazines. beilstein-journals.orgchim.it The versatility of the aminopyrazole scaffold allows for further functionalization to create a wide array of derivatives. beilstein-journals.orgnih.gov

Scaffolds for the Construction of Chemical Compound Libraries

The concept of "privileged scaffolds" is central to the development of chemical compound libraries for screening purposes. rroij.com These are molecular frameworks that can bind to multiple biological targets. The phenazine (B1670421) heterocycle, which can be derived from quinoline amines, is considered one such privileged scaffold due to the diverse biological activities exhibited by its derivatives. rroij.com The synthesis of a focused library of electronically diverse phenazines can serve as a starting point for discovering new compounds with specific properties. rsc.org

Similarly, the pyrazole structure is a key component in many compound libraries. The ability to synthesize various substituted pyrazoles from precursors like 3-methyl-5-amino-pyrazole allows for the creation of large and diverse libraries of compounds for screening in various applications. lifechempharma.com

Coordination Chemistry: this compound as a Ligand

The nitrogen atom in the quinoline ring and the amino group of this compound possess lone pairs of electrons that can be donated to metal ions, making the molecule an effective ligand in coordination chemistry. nih.gov This property allows for the design of metal complexes with specific functions.

Design and Synthesis of Metal-Complexing Agents and Sensors

The ability of quinoline derivatives to form stable complexes with various metal ions has led to their use in the development of metal-complexing agents and fluorescent chemosensors. caltech.eduresearchgate.net For example, a quinoline derivative was used to create a fluorescent sensor for detecting pH and copper ions. researchgate.net The design of such sensors often involves incorporating a fluorophore and a metal-binding site into a single molecule. The binding of a metal ion can cause a change in the fluorescence properties of the molecule, allowing for the detection and quantification of the metal ion. caltech.edu

The synthesis of metal-chelating amino acids that can be incorporated into proteins is another area of research. For instance, an amino acid derivative of 8-hydroxyquinoline (B1678124) was genetically encoded in E. coli and, upon addition of zinc ions, formed a fluorescent probe. nih.gov This demonstrates the potential for creating protein-based sensors and probes using quinoline-derived ligands.

Exploration in the Development of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netenpress-publisher.commdpi.com The properties of MOFs, such as their pore size and surface area, can be tuned by changing the metal ion and the organic linker. rsc.org

While direct use of this compound in published MOF synthesis is not extensively documented, its structural motifs are relevant. Quinoline and its derivatives, as nitrogen-containing aromatic compounds, can act as ligands in the formation of MOFs. nih.gov The design of the organic linker is crucial in determining the final structure and properties of the MOF. rsc.org The functional groups on the linker, such as the amine group in this compound, can influence the framework's properties and potential applications, including gas storage and catalysis. mdpi.com

Advanced Materials Research and Functional Dyes

The quinoline scaffold is a key component in the development of functional dyes with applications in various fields of materials science. imist.ma Cyanine dyes containing quinoline moieties are a significant class of dyes with tunable optical properties. nih.gov The synthesis of these dyes often involves the quaternization of the quinoline nitrogen followed by condensation reactions to form the extended polymethine chain. nih.gov

The electronic properties of phenazine derivatives, which can be synthesized from quinoline amines, make them suitable for applications in materials science. By modifying the functional groups on the phenazine core, its reduction potential and redox-cycling capabilities can be influenced. rsc.org This allows for the design of materials with specific electronic and optical properties for use in areas such as optoelectronics. imist.ma

Potential Applications in Optical and Electronic Materials

The unique molecular structure of this compound, which combines a quinoline core with electron-donating methyl and amino groups, makes it a promising candidate as a fundamental building block for advanced optical and electronic materials. While direct research on the material properties of this compound is limited, its potential can be inferred from studies on structurally similar quinoline derivatives. These studies indicate that the quinoline scaffold is highly valuable for creating materials with significant photophysical and charge-transporting properties, suitable for applications in organic electronics.

Quinoline derivatives are recognized as important N-heterocyclic aromatic compounds in the development of functional materials for organic light-emitting diodes (OLEDs), solar cells, and molecular sensors. mdpi.comrsc.org The strategic placement of substituents, such as the methyl and amino groups in this compound, can precisely tune the electronic and optical characteristics of the resulting materials. vulcanchem.com The amino group at the 5-position and the methyl group at the 3-position are expected to influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for designing efficient electronic devices. rsc.orgrsc.org

Precursor for Conjugated Systems

Research has demonstrated that amino-quinolines can serve as precursors in the synthesis of larger, more complex conjugated systems, such as phenazines. For example, the oxidative condensation of 8-isopropyl-2-methylquinolin-5-amine has been used to create both symmetrical and unsymmetrical phenazine derivatives. mdpi.com Phenazines are a class of electron-rich nitrogen heterocycles with significant applications in materials science. mdpi.com This synthetic pathway suggests that this compound could similarly be used as a monomer to construct novel conjugated polymers or extended aromatic systems. Such materials often exhibit desirable charge-transport properties and can be used as active layers in electronic devices.

The incorporation of the this compound unit into a polymer backbone could lead to materials with tailored electronic properties. Conjugated polymers are essential in the field of organic electronics, and their characteristics are highly dependent on the monomer units used in their synthesis. sioc-journal.cnmdpi.comrsc.org The specific electronic and steric effects of the methyl and amino groups on the quinoline ring would influence the polymer's conformation, solubility, and solid-state packing, all of which are crucial for device performance.

Luminescent Properties and OLEDs

The quinoline core is a well-known chromophore, and its derivatives are frequently investigated for their fluorescent and phosphorescent properties. mdpi.commdpi.com The photophysical properties of quinoline-based materials, such as their absorption and emission wavelengths, are highly tunable. For instance, studies on bis-quinolin-3-yl-chalcones show that their maximum absorption wavelengths (λmax) can be shifted by altering solvents and substituents. rsc.org It is plausible that derivatives of this compound could exhibit interesting luminescent behavior, making them suitable for use as emitters or hosts in OLEDs.

Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict the optical and electronic properties of new molecules. rsc.orgresearchgate.netfrontiersin.org DFT calculations on various quinoline derivatives have been used to determine their HOMO-LUMO energy gaps, which correlate with their emission colors. rsc.orgrsc.org For example, a study on novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives calculated energy gaps ranging from 2.783 eV to 3.995 eV, indicating that different substituents can significantly alter the electronic structure. rsc.org Similar computational analysis of this compound would be essential to predict its potential performance in optical materials.

The table below summarizes key photophysical data from related quinoline compounds, illustrating the range of properties that can be expected from materials derived from a quinoline framework.

| Compound Type | Absorption λmax | Emission λmax | Quantum Yield (Φ) | Energy Gap (eV) | Reference |

| 5,12-diisopropyl-3,10-dimethyldipyrido[3,2-a:3′,2′-h]phenazine | Not Specified | Not Specified | Not Specified | Not Specified | mdpi.com |

| Bis-quinolin-3-yl-chalcones | 215-290 nm | Not Specified | Not Specified | 4.14-4.81 | rsc.org |

| Dimeric Indium Quinolinates (with C5-Me) | Not Specified | Not Specified | 17.8% (THF), 36.2% (film) | Not Specified | mdpi.com |

| 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one | Not Specified | Not Specified | Not Specified | 2.783 - 3.995 | rsc.org |

This table presents data from various quinoline derivatives to illustrate the potential properties of materials based on this scaffold. Data for this compound itself is not currently available.

Emerging Research Frontiers and Future Perspectives for 3 Methylquinolin 5 Amine

Development of Novel Methodologies for Selective Functionalization

The functionalization of the quinoline (B57606) core is a pivotal area of research, aiming to modulate the electronic and steric properties of the molecule to suit various applications. rsc.org For 3-Methylquinolin-5-amine, future efforts are likely to concentrate on the selective modification of the quinoline ring system, particularly through C-H activation. This modern synthetic strategy offers an atom-economical approach to introduce new functional groups without the need for pre-functionalized substrates. nih.govnih.gov

Transition metal catalysis, a cornerstone of modern organic synthesis, is expected to play a crucial role. nih.gov Catalytic systems based on palladium, rhodium, and copper could enable the selective introduction of aryl, alkyl, and other functionalities at various positions on the quinoline ring. nih.govrsc.org The directing-group approach, where the existing amine or a derivative thereof guides the catalyst to a specific C-H bond, will be instrumental in achieving high regioselectivity. researchgate.net For instance, the amine group at the 5-position could direct functionalization to the C4 or C6 positions.

Furthermore, metal-free C-H functionalization methods are emerging as a greener alternative, and their application to this compound warrants investigation. rsc.org These methods often utilize radical pathways or strong bases to activate C-H bonds, offering different selectivity patterns compared to transition metal-catalyzed reactions.

A key challenge and area of future research will be to control the regioselectivity of these functionalization reactions, given the multiple reactive sites on the this compound scaffold. The interplay between the electronic effects of the methyl and amine groups and the choice of catalyst and reaction conditions will be a fertile ground for investigation.

Table 1: Potential Selective Functionalization Reactions for this compound

| Reaction Type | Potential Reagents/Catalysts | Target Position(s) | Potential Outcome |

| C-H Arylation | Pd(OAc)₂, P(tBu)₃, Aryl Halide | C2, C4, C6, C8 | Introduction of aryl groups for tuning electronic properties. |

| C-H Alkenylation | [RhCl(CO)₂]₂, Alkene | C2, C8 | Introduction of vinyl groups for polymerization or further functionalization. |

| C-H Amination | Cu(OAc)₂, Amine Source | C2, C4 | Synthesis of polyaminoquinolines with potential chelating properties. |

| Trifluoromethylation | Togni's reagent, Cu catalyst | C2, C4 | Introduction of CF₃ groups to enhance metabolic stability and lipophilicity. |

Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insight

A thorough understanding of the structural, electronic, and reactive properties of this compound is crucial for its rational application. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.

Spectroscopic Characterization:

While standard spectroscopic data for this compound is available, more advanced techniques can provide deeper insights. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, which is particularly important for its functionalized derivatives. nih.gov Mass spectrometry, especially high-resolution mass spectrometry (HRMS), is essential for confirming the elemental composition of novel derivatives. iucr.org

Infrared (IR) spectroscopy would be expected to show characteristic N-H stretching absorptions for the primary amine group in the range of 3300-3500 cm⁻¹, likely as a pair of bands corresponding to symmetric and asymmetric stretching. mdpi.com The C-H stretching of the methyl group and aromatic rings, as well as C=C and C=N stretching vibrations of the quinoline core, would also be present.

Computational Modeling:

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules like this compound. researchgate.netdntb.gov.ua DFT calculations can be used to determine:

Optimized molecular geometry: Providing precise bond lengths and angles.

Electronic properties: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and its potential in electronic applications. nih.govnih.gov

Spectroscopic predictions: Theoretical calculations of NMR chemical shifts and IR vibrational frequencies can aid in the interpretation of experimental spectra. researchgate.net

Reaction mechanisms: DFT can be used to model the transition states and intermediates of functionalization reactions, providing insights into the factors that control regioselectivity. nih.gov

Table 2: Predicted Spectroscopic and Computational Data for this compound

| Parameter | Predicted Value/Range | Technique | Significance |

| ¹H NMR Chemical Shifts | Aromatic protons: ~7.0-8.5 ppm; Amine protons: ~4.0-5.0 ppm; Methyl protons: ~2.5 ppm | NMR Spectroscopy | Structural elucidation and confirmation. |

| ¹³C NMR Chemical Shifts | Aromatic carbons: ~110-150 ppm; Methyl carbon: ~15-25 ppm | NMR Spectroscopy | Carbon skeleton determination. |

| IR N-H Stretch | 3300-3500 cm⁻¹ (two bands) | IR Spectroscopy | Confirmation of the primary amine group. |

| HOMO-LUMO Gap | ~4-5 eV | DFT Calculations | Indicator of chemical reactivity and electronic transition energy. |

| Molecular Electrostatic Potential | Negative potential around the nitrogen atoms, positive potential around the amine hydrogens | DFT Calculations | Prediction of sites for electrophilic and nucleophilic attack. |

Exploration of Undiscovered Non-Biological Applications

While quinoline derivatives have been extensively studied for their biological activity, the unique photophysical and electronic properties of compounds like this compound open doors to a range of non-biological applications.

One promising area is in the development of fluorescent sensors . The quinoline scaffold is known to form fluorescent complexes with metal ions. rsc.org The presence of the amine group in this compound could serve as a binding site for metal ions, leading to changes in the molecule's fluorescence properties upon coordination. This could be exploited for the selective detection of environmentally or industrially important metal ions.

Furthermore, the extended π-system of the quinoline ring suggests potential applications in materials science . Functionalized derivatives of this compound could be investigated as:

Organic light-emitting diode (OLED) materials: By tuning the electronic properties through functionalization, it may be possible to develop efficient emitters for OLED displays.

Dyes for solar cells: The ability to absorb light in the UV-visible region makes quinoline derivatives candidates for use as sensitizers in dye-sensitized solar cells (DSSCs).

Ligands in catalysis: The nitrogen atoms in the quinoline ring and the amine group can act as coordination sites for metal catalysts. Chiral derivatives of this compound could be explored as ligands in asymmetric catalysis. mdpi.com

The development of polymers incorporating the this compound unit is another avenue for future research, potentially leading to materials with interesting optical or conductive properties.

Sustainable and Scalable Synthetic Approaches for Industrial Relevance

For this compound to find widespread application, the development of sustainable and scalable synthetic routes is paramount. Traditional methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and generate significant waste. nih.gov

Future research will likely focus on "green" synthetic methodologies that align with the principles of sustainable chemistry. unibo.it This includes:

Catalyst-free reactions: Exploring synthetic pathways that avoid the use of heavy metal catalysts.

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. tubitak.gov.tr

Energy-efficient methods: Employing microwave or ultrasound irradiation to reduce reaction times and energy consumption.

The Friedländer synthesis , which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for quinoline synthesis that can be adapted to be more sustainable. nih.govorganic-chemistry.org Recent advancements have demonstrated the use of nanocatalysts and electrochemistry to promote the Friedländer reaction under milder conditions with improved efficiency. rsc.orgnih.gov

For industrial-scale production, continuous flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and easier automation. The development of a continuous flow synthesis for this compound would be a significant step towards its commercial viability.

Table 3: Comparison of Synthetic Approaches for Quinoline Synthesis

| Synthetic Method | Typical Conditions | Advantages | Disadvantages | Sustainability Aspect |

| Skraup Synthesis | Strong acid, high temperature, oxidizing agent | Readily available starting materials | Harsh conditions, low yields, significant waste | Poor |

| Doebner-von Miller | Strong acid, high temperature | One-pot reaction | Often produces mixtures of isomers | Poor |

| Friedländer Synthesis | Acid or base catalysis, moderate to high temperature | Good yields, high regioselectivity | Can require harsh conditions | Can be improved with green catalysts and solvents. nih.gov |

| Electrochemically Assisted Friedländer | Constant current electrolysis, mild conditions | Reagent-free, high atom economy | Requires specialized equipment | Excellent |

| Nanocatalyzed Synthesis | Various nanocatalysts, often milder conditions | High efficiency, catalyst recyclability | Catalyst preparation and cost | Very good |

Q & A

Q. What are the recommended synthetic routes for 3-Methylquinolin-5-amine, and how can purity be optimized during purification?

- Methodological Answer : A common approach involves alkylation or reductive amination of quinoline derivatives. Post-synthesis, purification via column chromatography using solvents like acetonitrile or methanol is critical. Fractions should be analyzed by TLC or HPLC, and pooled based on purity thresholds (>95%). Concentrated fractions yield the purified compound . For intermediates, spectroscopic validation (e.g., H NMR) ensures structural fidelity .

Q. How can researchers characterize the molecular structure of this compound and its intermediates?

- Methodological Answer : Combine H/C NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., NH stretches at ~3400 cm). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified hazardous waste services. Emergency protocols for spills include neutralization with inert adsorbents and ventilation .

Advanced Research Questions

Q. How can meta-analysis techniques resolve contradictions in pharmacological studies of this compound derivatives?

- Methodological Answer : Apply random-effects meta-analysis to account for between-study heterogeneity. Quantify variability using (proportion of total variation due to heterogeneity) and (standardized heterogeneity statistic). For example, an indicates substantial heterogeneity, necessitating subgroup analysis (e.g., by assay type or dosage). Use the Q-profile method to estimate confidence intervals for heterogeneity parameters .

Q. What advanced spectroscopic methods elucidate the coordination chemistry of this compound with transition metals?

- Methodological Answer : X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) determine oxidation states and bonding modes in metal complexes. NMR chemical shift perturbations in N-labeled derivatives reveal nitrogen-metal coordination. DFT calculations complement experimental data to model electronic structures .

Q. How should researchers design experiments to assess the solvatochromic effects on this compound’s fluorescence properties?

- Methodological Answer : Prepare solutions in solvents of varying polarity (e.g., hexane, ethanol, DMSO). Measure emission spectra at controlled temperatures. Use Lippert-Mataga plots to correlate Stokes shifts with solvent polarity parameters. Control for concentration-dependent aggregation via UV-vis absorbance checks .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer : Optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE). Use in-situ monitoring (e.g., ReactIR) to track intermediate formation. Statistical process control (SPC) charts identify outliers in yield distributions, enabling real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.